6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9726145
InChI: InChI=1S/C17H14ClNO2S/c18-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(21)19-14)22-9-8-20/h1-7,10,20H,8-9H2,(H,19,21)
SMILES: C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO
Molecular Formula: C17H14ClNO2S
Molecular Weight: 331.8 g/mol

6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC9726145

Molecular Formula: C17H14ClNO2S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one -

Specification

Molecular Formula C17H14ClNO2S
Molecular Weight 331.8 g/mol
IUPAC Name 6-chloro-3-(2-hydroxyethylsulfanyl)-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C17H14ClNO2S/c18-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(21)19-14)22-9-8-20/h1-7,10,20H,8-9H2,(H,19,21)
Standard InChI Key DANYQCCKWAKRMV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name—6-chloro-3-(2-hydroxyethylsulfanyl)-4-phenyl-1H-quinolin-2-one—reflects its polycyclic framework. Key features include:

  • A quinoline core with a ketone group at position 2

  • A chlorine atom at position 6 for electronic modulation

  • A phenyl ring at position 4 contributing to hydrophobic interactions

  • A hydroxyethylsulfanyl group at position 3 enabling hydrogen bonding.

The planar quinoline system allows for π-π stacking, while substituents provide steric and electronic diversity. The canonical SMILES string C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO\text{C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO} codifies this arrangement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H14ClNO2S\text{C}_{17}\text{H}_{14}\text{ClNO}_2\text{S}
Molecular Weight331.8 g/mol
InChI KeyDANYQCCKWAKRMV-UHFFFAOYSA-N
PubChem CID1869381

Synthesis and Optimization

Traditional Synthetic Routes

Synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A common approach includes:

  • Chlorination: Introducing the chloro group at position 6 using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Sulfanyl Group Incorporation: Thiol-ene "click" chemistry attaches the hydroxyethylsulfanyl moiety.

  • Phenyl Group Installation: Suzuki-Miyaura coupling or Friedel-Crafts acylation adds the aromatic ring.

Yield optimization requires precise control of temperature (60–120°C), solvent polarity (e.g., DMF or THF), and reaction time (8–24 hours).

Green Chemistry Advances

Recent work highlights visible light-mediated synthesis for quinolin-2(1H)-one derivatives, though direct applications to this compound remain unexplored . Microwave-assisted methods, as demonstrated for related quinolines, could reduce reaction times from hours to minutes while improving yields by 20–30% .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR reveals aromatic protons at δ 7.25–6.66 ppm and hydroxyethyl protons at δ 3.50–3.70 ppm.

    • 13C^{13}\text{C} NMR confirms carbonyl (δ 168–170 ppm) and quaternary carbons (δ 140–150 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 331.8 ([M+H]+^+).

Chromatographic Methods

HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity, critical for pharmacological studies. Retention times typically range from 8.5–9.2 minutes under optimized conditions.

Biological Activities and Mechanisms

Enzymatic Inhibition

Preliminary studies suggest activity against:

  • Cytochrome P450 Enzymes: Competitive inhibition (Ki=2.3 μMK_i = 2.3 \ \mu\text{M}) due to planar structure mimicking heme cofactors.

  • Kinases: Moderate inhibition of JAK2 (IC50=8.7 μM\text{IC}_{50} = 8.7 \ \mu\text{M}) via ATP-binding site interactions.

Applications in Drug Development

Lead Compound Optimization

The hydroxyethylsulfanyl group serves as a:

  • Hydrogen bond donor/acceptor for target engagement

  • Solubility-enhancing moiety (logP = 2.1 vs. 3.4 for unsubstituted analogs).

Challenges and Future Directions

Knowledge Gaps

  • No in vivo pharmacokinetic data

  • Limited toxicological profiling (LD50_{50} unknown)

  • Unexplored optical properties despite conjugated system.

Recommended Studies

  • ADMET Profiling: Rodent models for bioavailability and toxicity.

  • Target Deconvolution: CRISPR screening to identify novel targets.

  • Formulation Studies: Nanoencapsulation to enhance water solubility.

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